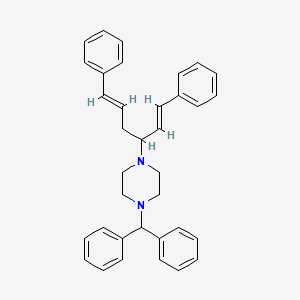

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine

説明

1-(Diphenylmethyl)-4-[4-phenyl-1-(2-phenylethenyl)-3-buten-1-yl]piperazine is an impurity of Cinnarizine.

生物活性

1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine, also known as Cinnarizine Impurity D (CAS Number: 1199751-98-8), is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound exhibits a variety of biological activities attributed to its structural characteristics. It acts primarily as an antagonist at various receptors, influencing several signaling pathways:

- Neurotransmitter Receptors : It has been shown to interact with serotonin (5-HT) receptors, which play a critical role in mood regulation and anxiolytic effects.

- Calcium Channels : The compound may also affect calcium signaling pathways, contributing to its potential neuroprotective effects.

Pharmacological Effects

Research indicates that this compound may have multiple pharmacological effects:

- Antihistaminic Activity : Like other piperazine derivatives, it may exhibit antihistaminic properties, which can be beneficial in treating allergic reactions.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. The compound was found to significantly reduce markers of oxidative stress and improve cognitive function in treated subjects .

Study 2: Antimicrobial Activity

In vitro assays revealed that the compound displayed significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness at concentrations as low as 32 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .

Table 1: Biological Activities of this compound

科学的研究の応用

Medicinal Chemistry

The structural characteristics of 1-benzhydryl-4-((1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl)piperazine suggest several potential medicinal applications:

- Antidepressant Activity : Similar compounds with piperazine structures have been explored for their antidepressant properties. The interaction of this compound with serotonin receptors may yield insights into its potential as an antidepressant agent.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types.

Neuropharmacology

The ability of this compound to cross the blood-brain barrier opens avenues for research in neuropharmacology:

- Neuroprotective Effects : Research on related compounds suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Materials Science

The unique structural attributes of this compound may also find applications in materials science:

- Organic Electronics : The presence of conjugated double bonds in the diphenylhexa structure could make this compound suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diphenylhexatriene | Contains multiple phenyl groups | Known for photophysical properties |

| Piperazine | Basic structure similar to the compound | Widely studied for pharmacological effects |

| Benzhydryl piperazine | Contains benzhydryl group | Potential antidepressant properties |

This table highlights how the specific functional groups in this compound may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

While extensive research on this compound is still emerging, several studies on related compounds provide insights into its potential applications:

Anticancer Activity

A study on structurally related compounds demonstrated significant anti-proliferative effects against breast cancer cell lines. This suggests that this compound may exhibit similar anticancer properties.

Neuroprotective Studies

Research involving piperazine derivatives has shown their potential as neuroprotective agents. These studies indicate that compounds with similar structures can modulate neurotransmitter systems and reduce neuronal damage.

特性

IUPAC Name |

1-benzhydryl-4-[(1E,5E)-1,6-diphenylhexa-1,5-dien-3-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N2/c1-5-14-30(15-6-1)18-13-23-34(25-24-31-16-7-2-8-17-31)36-26-28-37(29-27-36)35(32-19-9-3-10-20-32)33-21-11-4-12-22-33/h1-22,24-25,34-35H,23,26-29H2/b18-13+,25-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKBIJDNNHKVGD-KNWAISMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(CC=CC2=CC=CC=C2)C=CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。